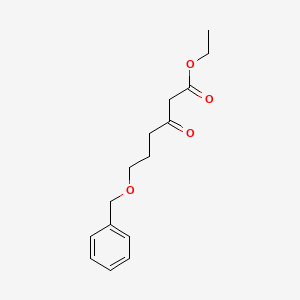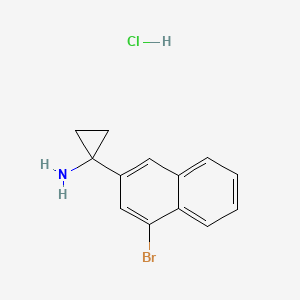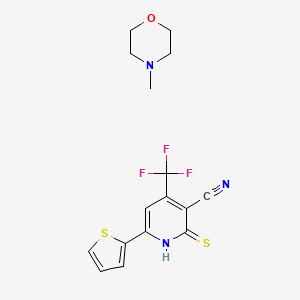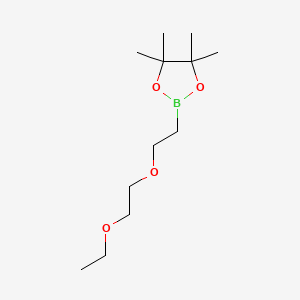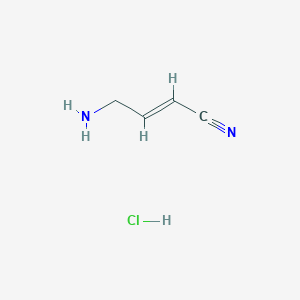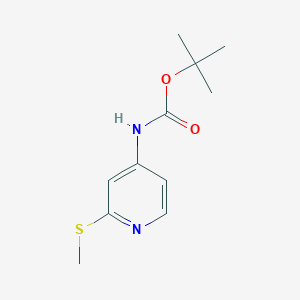
4-(Boc-amino)-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is a chemical compound with the molecular formula C12H18N2O2S. It is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a methylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylsulfanyl)pyridin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Deprotected amine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization. The methylsulfanyl group can participate in various chemical transformations, adding versatility to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-aminomethylphenyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is unique due to the presence of the methylsulfanyl group on the pyridine ring, which provides additional reactivity and functionalization options compared to other carbamate-protected amines. This makes it a valuable compound in synthetic chemistry for the development of complex molecules and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1823230-50-7 |
|---|---|
Molekularformel |
C11H16N2O2S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-methylsulfanylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-5-6-12-9(7-8)16-4/h5-7H,1-4H3,(H,12,13,14) |
InChI-Schlüssel |
XWMLWQOLIMZXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
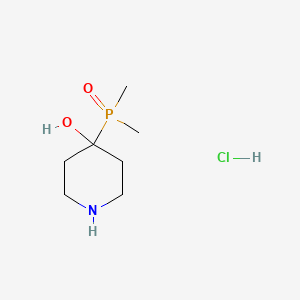


![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
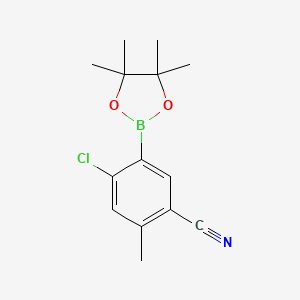
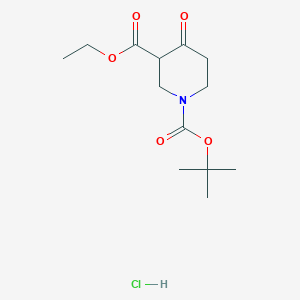
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
